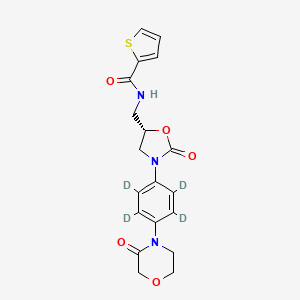

Dechloro-Rivaroxaban-d4

Description

Contextualization of Rivaroxaban (B1684504) and its Metabolic Landscape in Drug Discovery

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. derangedphysiology.com Its development marked a significant advancement in anticoagulant therapy, offering a more predictable pharmacological profile compared to older agents. farmaciajournal.com The metabolic fate of Rivaroxaban in the body is a key aspect of its clinical pharmacology.

Approximately two-thirds of a Rivaroxaban dose undergoes metabolic degradation, while the remaining third is excreted unchanged in the urine. nih.govebmconsult.com The metabolism of Rivaroxaban proceeds through two primary pathways:

Oxidative Degradation: This major pathway involves the modification of the morpholinone moiety of the molecule and is primarily catalyzed by the cytochrome P450 enzymes CYP3A4/5 and CYP2J2. farmaciajournal.comnih.govebmconsult.com

Hydrolysis: A smaller portion of metabolism occurs via CYP-independent hydrolysis of the amide bonds within the molecule. nih.govnih.gov

Below is a table summarizing key pharmacokinetic properties of Rivaroxaban.

| Property | Value |

| Bioavailability | 80-100% (10 mg dose) farmaciajournal.comnih.gov |

| Time to Peak Plasma Concentration | 2-4 hours farmaciajournal.comnih.gov |

| Protein Binding | ~95% derangedphysiology.com |

| Metabolism | ~66% of dose derangedphysiology.com |

| Major Metabolic Pathways | Oxidative (CYP3A4/5, CYP2J2), Hydrolysis nih.gov |

| Elimination Half-life | 5-9 hours (young subjects), 11-13 hours (elderly) fda.gov |

| Excretion | ~66% Renal (36% unchanged), ~28% Fecal nih.gov |

Significance of Stable Isotope Labeled Compounds as Research Probes and Standards

Stable isotope-labeled (SIL) compounds, particularly those incorporating deuterium (B1214612) (d), have become indispensable tools in modern scientific research, especially within pharmaceutical development. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for routine use in clinical studies. medchemexpress.com Their primary application is as internal standards in quantitative bioanalysis using mass spectrometry (MS). researchgate.netspringernature.com

The utility of deuterated standards, such as Dechloro-Rivaroxaban-d4, stems from their chemical behavior. Because the physical and chemical properties of a deuterated compound are nearly identical to its non-labeled counterpart, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, its increased mass allows it to be clearly distinguished from the unlabeled analyte by the detector.

This unique characteristic provides several key advantages:

Enhanced Accuracy and Precision: By adding a known quantity of the SIL internal standard to a sample, researchers can accurately account for variations and losses that may occur during sample processing and analysis. researchgate.net

Compensation for Matrix Effects: Biological samples like plasma are complex mixtures. Other components in the matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since the SIL standard is affected by these matrix effects in the same way as the analyte, it serves as a reliable reference for accurate quantification.

Reliable Method Validation: SIL internal standards are considered the gold standard for validating the robustness and reliability of analytical methods intended for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netspringernature.com

The applications of stable isotope-labeled compounds in pharmaceutical research are diverse and critical for drug development.

| Application Area | Significance of Stable Isotope Labeling |

| Pharmacokinetics (PK) | Enables precise quantification of a drug and its metabolites in biological fluids (e.g., plasma, urine) over time. nih.govorientjchem.org |

| Drug Metabolism | Used to trace and identify metabolic pathways of a drug, helping to characterize all resulting metabolites. nih.gov |

| Bioavailability Studies | Allows for the accurate determination of the fraction of an administered drug that reaches systemic circulation. |

| Therapeutic Drug Monitoring (TDM) | Serves as an internal standard for the accurate measurement of drug concentrations in patients to ensure therapeutic efficacy. nih.govscispace.com |

| Impurity Quantification | Used to precisely quantify process-related impurities and degradants in the final drug product. |

Overview of Dechloro-Rivaroxaban and its Deuterated Analogues as Key Entities in Research

Dechloro-Rivaroxaban is recognized as a metabolite and a known process-related impurity of Rivaroxaban. medchemexpress.com Its structure is identical to Rivaroxaban, except for the absence of the chlorine atom on the thiophene (B33073) ring. The monitoring and quantification of such metabolites and impurities are critical components of drug safety assessment and manufacturing quality control.

To achieve precise measurement of these entities, deuterated analogues are employed. Rivaroxaban-d4, for instance, is a deuterated version of the parent drug and is widely used as an internal standard for the quantification of Rivaroxaban in biological samples and pharmacokinetic studies. orientjchem.orgchemicalbook.comchemicalbook.com

Following this established principle, This compound serves as the ideal internal standard for the specific and accurate quantification of Dechloro-Rivaroxaban. clearsynth.com By using this compound, analytical chemists can reliably measure the levels of the Dechloro-Rivaroxaban metabolite in the presence of the parent drug and other metabolites. This is essential for:

Characterizing the complete metabolic profile of Rivaroxaban.

Studying the potential for the Dechloro- metabolite to accumulate in specific patient populations.

Ensuring that the levels of this impurity in the manufactured drug substance are below the thresholds set by regulatory authorities.

The table below provides key chemical information for these related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Rivaroxaban | C19H18ClN3O5S | 435.88 | 366789-02-8 lgcstandards.com |

| Rivaroxaban-d4 | C19H14D4ClN3O5S | 439.91 | 1132681-38-9 lgcstandards.comscbt.com |

| Dechloro-Rivaroxaban | C19H19N3O5S | 401.44 | 1415566-28-7 |

| This compound | C19H15D4N3O5S | 405.47 | Not Available clearsynth.com |

Properties

Molecular Formula |

C19H19N3O5S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1/i3D,4D,5D,6D |

InChI Key |

SJVCANNMDYDYLN-OKKZONDFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4)[2H] |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Metabolic Investigations of Rivaroxaban Leading to Dechloro Rivaroxaban Formation

Identification of Major Metabolic Pathways for Rivaroxaban (B1684504)

Contrary to the concept of dechlorination, extensive metabolic studies have identified two primary routes for the biotransformation of Rivaroxaban: oxidative degradation of the morpholinone moiety and, to a lesser extent, hydrolysis of amide bonds. researchgate.netnih.gov In vitro and in vivo studies across multiple species, including humans, have consistently shown that the chlorothiophene ring of Rivaroxaban remains intact and is not a site of metabolic activity. nih.govresearchgate.net

Approximately two-thirds of an administered Rivaroxaban dose undergoes metabolic degradation to inactive metabolites. ahajournals.orgahajournals.org The remaining one-third is excreted unchanged via the kidneys. nih.govahajournals.org The main metabolite found in the excreta of all species studied is designated M-1, which results from the oxidative degradation pathway. researchgate.netnih.gov These findings establish that oxidation and hydrolysis, not dechlorination, are the major metabolic pathways for Rivaroxaban.

Enzymatic Systems and Metabolic Pathways Involved in Biotransformation

The biotransformation of Rivaroxaban involves both cytochrome P450 (CYP) dependent and independent mechanisms. researchgate.net

CYP-Dependent Pathways: The oxidative degradation of the morpholinone ring is primarily catalyzed by the CYP3A4, CYP3A5, and CYP2J2 enzymes. ahajournals.orgeuropa.eu These enzymes are responsible for the hydroxylation of the morpholinone moiety, which is the principal metabolic transformation. nih.govahajournals.org

CYP-Independent Pathways: Hydrolytic cleavage of the amide bonds in the morpholinone ring and the central part of the molecule represents a secondary, CYP-independent pathway. nih.govahajournals.org This hydrolysis leads to the formation of different sets of metabolites.

This multi-faceted metabolic clearance means Rivaroxaban is less likely to be significantly affected by drug-drug interactions involving a single enzyme pathway. ahajournals.org

Characterization of Rivaroxaban Metabolites in In Vitro Biological Systems

The metabolic fate of Rivaroxaban has been thoroughly investigated using in vitro systems, such as liver microsomes and hepatocytes, from rats, dogs, and humans. These studies were crucial in elucidating the structures of metabolites and their formation pathways. nih.gov

In incubations with liver microsomes from all species, the main metabolites resulted from the hydroxylation of the morpholinone moiety (designated M-2, M-3, and M-8). nih.gov M-2 was identified as the primary metabolite in these microsomal incubations. nih.gov

When using hepatocytes, which provide a more complete model of liver metabolism, further oxidation of M-2 was observed, leading to the formation of M-1, a ring-opened product that was the main metabolite in all hepatocyte incubations. nih.gov Other identified pathways in hepatocytes included amide hydrolysis at the morpholinone ring (forming M-7) and at the chlorothiophene amide moiety (forming M-13 and M-15). nih.gov Again, no evidence of metabolism at the chlorothiophene itself was found. nih.govresearchgate.net

Table 1: Major Rivaroxaban Metabolites Identified in In Vitro Systems This table is interactive. You can sort and filter the data.

| Metabolite ID | Precursor | Formation Pathway | In Vitro System |

|---|---|---|---|

| M-1 | M-2 | Oxidative Ring Cleavage | Hepatocytes |

| M-2 | Rivaroxaban | Hydroxylation | Microsomes, Hepatocytes |

| M-7 | Rivaroxaban | Amide Hydrolysis | Hepatocytes |

| M-13 | Rivaroxaban | Amide Hydrolysis | Hepatocytes |

Formation and Detection of Rivaroxaban Metabolites in Pre-clinical Animal Models

In vivo studies in pre-clinical animal models, primarily rats and dogs, confirmed the metabolic pathways identified in vitro. researchgate.neteuropa.eu Following administration of radiolabeled [14C]Rivaroxaban, unchanged Rivaroxaban was the main component detected in the plasma across all species at all time points, with no major or pharmacologically active circulating metabolites found. researchgate.netnih.gov

Table 2: Excretion of Rivaroxaban and Metabolites in Pre-clinical Models and Humans (% of Dose) This table is interactive. You can sort and filter the data.

| Species | Route | Unchanged Rivaroxaban | Metabolites | Total Recovery |

|---|---|---|---|---|

| Rat | Renal | - | - | ~25% |

| Rat | Fecal | - | - | ~67% |

| Dog | Renal | - | - | ~52% |

| Dog | Fecal | - | - | ~43% |

| Human | Renal | ~36% | ~30% | ~66% |

| Human | Fecal | ~7% | ~21% | ~28% |

Data derived from studies on total radioactivity excretion. researchgate.netnih.gov

Synthetic Methodologies for Dechloro Rivaroxaban and Its Deuterated Forms

Chemical Synthesis Routes and Strategies for Preparing Dechloro-Rivaroxaban as a Research Reference Material

Dechloro-Rivaroxaban, also known as Rivaroxaban (B1684504) Impurity E, is a process-related impurity formed during the synthesis of Rivaroxaban. Its deliberate synthesis as a reference material is crucial for analytical method development and validation. The primary synthetic route for Dechloro-Rivaroxaban mirrors the final coupling step in the synthesis of Rivaroxaban itself.

The key distinction in the synthesis of Dechloro-Rivaroxaban lies in the use of a non-chlorinated starting material. Instead of 5-chlorothiophene-2-carbonyl chloride, thiophene-2-carbonyl chloride is utilized. This is reacted with the pivotal intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

The general synthetic scheme can be outlined as follows:

Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is converted to a more reactive species, typically the acid chloride (thiophene-2-carbonyl chloride), to facilitate amide bond formation. This can be achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride.

Coupling Reaction: The activated thiophene (B33073) derivative is then coupled with (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in the presence of a suitable base to neutralize the hydrogen chloride byproduct. Common bases for this type of reaction include triethylamine (B128534) or pyridine. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Purification: The resulting crude Dechloro-Rivaroxaban is then purified using techniques such as column chromatography or recrystallization to achieve the high purity required for a reference standard.

The following table summarizes the key reactants and reagents involved in this synthesis:

| Reactant/Reagent | Role in Synthesis |

| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Core amine intermediate |

| Thiophene-2-carboxylic acid | Precursor to the thiophene carboxamide moiety |

| Thionyl chloride / Oxalyl chloride | Activating agent for the carboxylic acid |

| Triethylamine / Pyridine | Base for neutralization |

| Dichloromethane / Tetrahydrofuran | Reaction solvent |

Specific Deuterium (B1214612) Incorporation Methodologies for Dechloro-Rivaroxaban-d4

The synthesis of this compound involves the introduction of four deuterium atoms into the molecule. Based on the compound's structure, the most logical positions for deuteration are the four hydrogens on the thiophene ring. The key to this synthesis is the preparation of a deuterated thiophene-2-carboxylic acid intermediate.

Several methodologies can be employed for the deuterium labeling of thiophene rings:

Acid-Catalyzed Hydrogen-Deuterium (H/D) Exchange: Thiophene and its derivatives can undergo H/D exchange in the presence of strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD). This method can lead to the exchange of hydrogens at both the α and β positions of the thiophene ring. The reaction conditions, including temperature and reaction time, can be optimized to achieve the desired level of deuteration.

Metal-Catalyzed H/D Exchange: Transition metals, such as palladium, platinum, or rhodium, can catalyze the H/D exchange on aromatic rings using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. This method can offer high efficiency and selectivity for specific positions on the thiophene ring depending on the catalyst and reaction conditions used.

Once the deuterated thiophene-2-carboxylic acid-d4 is synthesized, it is then activated and coupled with the amine intermediate, as described in section 3.1, to yield this compound.

A general workflow for the synthesis of this compound is presented in the table below:

| Step | Description | Key Reagents |

| 1 | Deuteration of Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid, Deuterated acid (e.g., D₂SO₄) or Metal catalyst and D₂O/D₂ |

| 2 | Activation of Deuterated Carboxylic Acid | Thiophene-2-carboxylic acid-d4, Thionyl chloride |

| 3 | Coupling Reaction | Thiophene-2-carbonyl chloride-d4, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, Base |

| 4 | Purification | Crude this compound, Chromatography solvents |

Advanced Synthetic Techniques for Stable Isotope Labeling in Pharmaceutical Research

The preparation of stable isotope-labeled compounds like this compound is a cornerstone of modern pharmaceutical research, particularly for use as internal standards in quantitative bioanalysis. Advanced synthetic techniques aim to achieve high isotopic enrichment and stability of the label.

Beyond the direct H/D exchange on the final or near-final intermediate, other advanced strategies include:

Synthesis from Deuterated Building Blocks: A more controlled and often more efficient method involves the synthesis of the target molecule from simple, commercially available deuterated starting materials. For this compound, this could involve the synthesis of the thiophene ring itself from smaller deuterated precursors, ensuring high and specific incorporation of deuterium.

Homogeneous Catalysis for H/D Exchange: The use of soluble transition metal catalysts, such as iridium or ruthenium complexes, can offer milder reaction conditions and higher selectivity for deuterium incorporation compared to heterogeneous catalysts. These methods can be more tolerant of various functional groups present in complex molecules.

Microwave-Assisted Deuteration: Microwave irradiation can significantly accelerate H/D exchange reactions, leading to shorter reaction times and potentially higher isotopic enrichment. This technique can be particularly useful for overcoming the kinetic barrier of C-H bond activation.

The choice of synthetic technique depends on factors such as the desired position of the label, the stability of the molecule to the reaction conditions, and the required level of isotopic enrichment.

Purity and Isotopic Enrichment Assessment in the Synthesis of Deuterated Analogues

The quality of a deuterated analogue like this compound is defined by its chemical purity and its isotopic enrichment. Rigorous analytical testing is required to confirm these parameters. sigmaaldrich.comwikipedia.org

Chemical Purity Assessment: The chemical purity of the synthesized this compound is assessed using standard analytical techniques to ensure it is free from other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is the primary method for determining the chemical purity of the compound. It is used to separate the target compound from any starting materials, byproducts, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify any structural impurities.

Isotopic Enrichment and Purity Assessment: Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms. Isotopic purity refers to the location of the deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or significant reduction of signals corresponding to the protons on the thiophene ring provides a qualitative and semi-quantitative measure of deuterium incorporation.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the specific locations of the deuterium atoms within the molecule and confirming the isotopic purity.

The following table outlines the analytical techniques and their roles in the quality assessment of this compound:

| Analytical Technique | Parameter Assessed | Information Provided |

| HPLC | Chemical Purity | Percentage of the main compound versus impurities. |

| ¹H and ¹³C NMR | Chemical Structure and Purity | Confirmation of the molecular structure and detection of structural impurities. |

| Mass Spectrometry (MS) | Isotopic Enrichment | Distribution of deuterated species (d₀ to d₄) and calculation of the percentage of the desired d₄ isotopologue. |

| ²H NMR | Isotopic Purity | Confirmation of the specific sites of deuterium incorporation. |

Analytical Applications of Dechloro Rivaroxaban D4 in Quantitative Bioanalysis

Fundamental Principles of Stable Isotope Labeled Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability throughout the analytical process, from sample preparation to instrumental analysis. scioninstruments.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis because their physical and chemical properties are nearly identical to the analyte being measured. nih.govresearchgate.net

The core principle behind using a SIL IS, such as one labeled with deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is that it behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comacanthusresearch.com However, due to the mass difference from the incorporated isotopes, the SIL IS can be distinguished from the analyte by the mass spectrometer. acanthusresearch.comclearsynth.com

This near-identical behavior allows the SIL IS to effectively compensate for:

Sample Preparation Variability: Losses that occur during extraction procedures like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) will affect both the analyte and the IS to the same degree.

Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the SIL IS is affected in the same way, the ratio of the analyte signal to the IS signal remains constant, correcting for this interference. clearsynth.commusechem.com

Instrumental Fluctuations: Minor variations in injection volume or instrument sensitivity are corrected for because both the analyte and the IS experience the same conditions. scioninstruments.com

By measuring the ratio of the analyte's response to the known concentration of the SIL IS, analysts can achieve significantly higher accuracy and precision than with other types of internal standards. scispace.comlcms.cz Deuterated standards, like Dechloro-Rivaroxaban-d4, are particularly common due to the relative ease of their synthesis. acanthusresearch.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Rivaroxaban (B1684504) and Metabolites Utilizing this compound

Numerous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the quantification of Rivaroxaban in biological matrices, predominantly human plasma. orientjchem.orgnih.govmdpi.com A key component of these robust methods is the use of a deuterated internal standard, typically Rivaroxaban-d4, which serves the same function as this compound. orientjchem.orgnih.gov

These methods are validated according to regulatory guidelines to ensure their reliability. ijrpc.com Key validation parameters include selectivity, linearity, accuracy, precision, and stability.

Selectivity: The method must be able to differentiate the analyte and IS from other components in the plasma, with no significant interfering peaks observed in blank samples. orientjchem.org

Linearity: The methods consistently demonstrate linearity over a wide range of concentrations suitable for clinical and preclinical studies. For instance, validated linear ranges of 2.00–500.93 ng/mL and 0.5–609.3 ng/mL have been reported. orientjchem.orgijrpc.com The correlation coefficients (r²) for the calibration curves are typically ≥ 0.99, indicating a strong linear relationship. orientjchem.orgmdpi.com

Accuracy and Precision: Intra-day and inter-day precision and accuracy are assessed using quality control (QC) samples at low, medium, and high concentrations. Precision, measured as the coefficient of variation (%CV), is generally below 15%, while accuracy, measured as percent bias, is also within ±15%. orientjchem.orgijrpc.com

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com For Rivaroxaban, sensitive methods have achieved LLOQs as low as 0.5 ng/mL and 2.0 ng/mL in plasma. nih.govijrpc.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. For Rivaroxaban, the precursor-to-product ion transition is typically m/z 436.2 > 144.8, while for the Rivaroxaban-d4 internal standard, it is m/z 440.2 > 144.7. orientjchem.orgmdpi.com

| Parameter | Method 1 (SPE) orientjchem.org | Method 2 (PPT) nih.gov | Method 3 (DBS) mdpi.com | Method 4 (LLE) ijrpc.com |

| Matrix | Human Plasma | Human Plasma | Dried Blood Spot (DBS) & Plasma | Human Plasma |

| Internal Standard | Rivaroxaban D4 | Rivaroxaban-d4 | Rivaroxaban-d4 | Rivaroxaban D4 |

| Linear Range | 2.00–500.93 ng/mL | 2–500 ng/mL | 2–500 ng/mL | 0.5–609.3 ng/mL |

| LLOQ | 2.00 ng/mL | 2 ng/mL | 2 ng/mL | 0.5 ng/mL |

| Intra-run Precision (%CV) | 0.9% to 3.8% | Not specified | 2.7–11.1% | 0.7–10.9% |

| Inter-run Accuracy (%Bias) | -3.1% to -1.9% | Not specified | -1.5–1.0% | Not specified |

| Run Time | 2.0 minutes | Not specified | 2.0 minutes | 3.5 minutes |

Application of this compound in Pre-clinical Pharmacokinetic and Metabolism Studies

Before a drug is tested in humans, its pharmacokinetic (PK) and metabolic properties are extensively studied in animal models. nih.govfrontiersin.org These preclinical studies are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). Rivaroxaban has been shown to have predictable pharmacokinetic properties in preclinical animal studies, including rapid absorption and dose-proportional plasma concentrations. frontiersin.orgscienceopen.com

The accurate quantification of Rivaroxaban and its metabolites in biological samples from these studies is paramount. LC-MS/MS methods that utilize a deuterated internal standard like this compound are ideally suited for this purpose. acanthusresearch.com The high sensitivity, specificity, and accuracy of these methods allow researchers to obtain reliable data on key PK parameters. nih.gov

The validated bioanalytical methods are used to:

Determine the plasma concentration-time profiles of Rivaroxaban after administration. livermetabolism.com

Calculate fundamental PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life. frontiersin.orgnih.gov

Support toxicokinetic assessments by correlating drug exposure with toxicological findings.

Analyze samples from in vivo and in vitro metabolism studies to identify and quantify metabolites.

By providing high-quality quantitative data, the use of this compound as an internal standard plays a critical role in the preclinical development of Rivaroxaban, forming the basis for understanding its disposition in the body. frontiersin.org

Optimization of Sample Preparation Techniques and Chromatographic Separations for Enhanced Analytical Performance

The performance of an LC-MS/MS method is heavily dependent on the efficiency of both the sample preparation and the chromatographic separation. researchgate.net For the analysis of Rivaroxaban in biological matrices, several techniques have been optimized to remove interfering substances and improve analytical performance.

Sample Preparation Techniques:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.govplos.org The supernatant is then filtered or centrifuged and injected into the LC-MS/MS system. While fast, it may result in less clean extracts compared to other methods. plos.org

Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous plasma sample into an immiscible organic solvent. It provides a cleaner sample than PPT but is more labor-intensive. ijrpc.com

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. orientjchem.org Interfering components are washed away, and the analyte is then eluted with a different solvent. SPE is known for producing very clean extracts, which can reduce matrix effects and improve assay robustness. orientjchem.org

Chromatographic Separation: Optimization of the chromatographic conditions is crucial for separating Rivaroxaban and its internal standard from endogenous matrix components.

Columns: Reversed-phase columns, such as C18 and C8, are commonly used for Rivaroxaban analysis. orientjchem.orgijrpc.com

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. orientjchem.orgresearchgate.net

Flow Rate and Run Time: Modern UPLC and HPLC systems enable rapid analysis. Methods for Rivaroxaban have been developed with short run times, often between 2.0 and 3.5 minutes, which allows for high throughput of samples. orientjchem.orgmdpi.comijrpc.com

The combination of an optimized sample preparation technique with a fast and efficient chromatographic separation is key to developing a robust and high-throughput bioanalytical method. orientjchem.org

| Technique | Principle | Advantages | Common Application for Rivaroxaban |

| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent. | Fast, simple, inexpensive. | High-throughput screening, clinical monitoring. nih.govplos.org |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Cleaner extracts than PPT, reduces matrix effects. | Bioequivalence and pharmacokinetic studies. ijrpc.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Very clean extracts, high recovery, minimizes matrix effects. | Regulated bioanalysis requiring high sensitivity and robustness. orientjchem.org |

Ensuring Analytical Accuracy and Precision Through the Use of Deuterated Internal Standards

The ultimate goal of quantitative bioanalysis is to produce accurate and precise data that can be relied upon for critical decision-making in drug development. The use of deuterated internal standards like this compound is fundamental to achieving this goal. clearsynth.com

Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. scispace.com A stable isotope-labeled internal standard improves both. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, it provides the most effective means of correcting for inevitable variations during the analytical workflow. acanthusresearch.comscispace.com

The implementation of a deuterated IS significantly improves method robustness. clearsynth.com For example, if the recovery during a solid-phase extraction step varies slightly between samples, the analyte-to-IS ratio will remain constant because both compounds are recovered with the same efficiency. scispace.com Similarly, if the ionization efficiency in the mass spectrometer source drifts during a long analytical run, the ratio will remain unaffected, ensuring consistent quantification from the first to the last sample. scioninstruments.com

While SIL internal standards are considered superior, it is important to ensure their quality. For instance, the deuterated standard should be free of any unlabeled analyte, as this could interfere with the measurement at the lower limit of quantification and lead to inaccurate results. tandfonline.com However, when properly synthesized and characterized, deuterated standards are invaluable tools that enable the highest level of confidence in bioanalytical data. clearsynth.comlcms.cz

Pharmacological Characterization of Dechloro Rivaroxaban Non Deuterated Analogue

In Vitro Assessment of Factor Xa Inhibitory Activity of Dechloro-Rivaroxaban

The inhibitory activity of dechloro-rivaroxaban against Factor Xa (FXa) has been evaluated in vitro to understand how the removal of the chlorine atom from the parent compound, rivaroxaban (B1684504), affects its potency. Research into rivaroxaban derivatives has shown that modifications to the P1 moiety, the chlorothiophene group in rivaroxaban, can significantly influence FXa inhibitory activity.

In one study, a dechloro analogue of rivaroxaban (referred to as compound 7) demonstrated a half-maximal inhibitory concentration (IC₅₀) of 25.0 nM against FXa. nih.gov This indicates that the compound retains a significant ability to inhibit the enzyme. For comparison, the parent compound, rivaroxaban, is a highly potent inhibitor of FXa with a reported inhibitory constant (Kᵢ) of 0.4 nmol/L and an IC₅₀ for prothrombinase complex-bound FXa of 2.1 nmol/L. nih.gov While a direct IC₅₀ comparison under identical assay conditions is not available, the data suggests that the chlorine atom contributes to, but is not solely responsible for, the high-affinity binding of rivaroxaban to Factor Xa.

| Compound | Factor Xa IC₅₀ (nM) |

|---|---|

| Dechloro-Rivaroxaban Analogue (Compound 7) | 25.0 nih.gov |

| Rivaroxaban (Prothrombinase-bound) | 2.1 nih.gov |

Comparative Analysis of Dechloro-Rivaroxaban's Enzyme Inhibition Kinetics with Parent Rivaroxaban

A detailed analysis of enzyme inhibition kinetics provides insight into the mechanism of action, including the rates of association and dissociation of the inhibitor with the enzyme. For the parent compound, rivaroxaban, these kinetics have been well-characterized. It binds to Factor Xa in a rapid and reversible manner. nih.gov

Key kinetic constants for rivaroxaban's interaction with Factor Xa are:

Inhibitory Constant (Kᵢ): 0.4 nmol/L nih.gov

Kinetic Association Rate Constant (kₒₙ): 1.7 x 10⁷ mol/L⁻¹ s⁻¹ nih.gov

Kinetic Dissociation Rate Constant (kₒբբ): 5 x 10⁻³ s⁻¹ nih.gov

These values demonstrate that rivaroxaban associates with Factor Xa very quickly and dissociates slowly, leading to a potent, competitive inhibition. drugbank.com

Specific enzyme inhibition kinetic data (Kᵢ, kₒₙ, kₒբբ) for dechloro-rivaroxaban are not extensively detailed in the available scientific literature. However, the higher IC₅₀ value of the dechloro-analogue compared to rivaroxaban suggests that there may be alterations in these kinetic parameters, potentially a faster dissociation rate (higher kₒբբ) or a slower association rate (lower kₒₙ). nih.gov

| Kinetic Parameter | Rivaroxaban | Dechloro-Rivaroxaban |

|---|---|---|

| Inhibitory Constant (Kᵢ) | 0.4 nmol/L nih.gov | Data not available |

| Association Rate (kₒₙ) | 1.7 x 10⁷ mol/L⁻¹ s⁻¹ nih.gov | Data not available |

| Dissociation Rate (kₒբբ) | 5 x 10⁻³ s⁻¹ nih.gov | Data not available |

Evaluation of Dechloro-Rivaroxaban's Impact on Prothrombinase Activity and Fibrin-Associated Factor Xa Activity

Factor Xa exerts its procoagulant effect primarily within the prothrombinase complex (composed of FXa and Factor Va on a phospholipid surface) and when bound to fibrin (B1330869) within a clot. nih.gov Effective FXa inhibitors must be able to inhibit the enzyme in these contexts. Rivaroxaban has been shown to potently inhibit both prothrombinase complex-bound FXa (IC₅₀ = 2.1 nmol/L) and clot-associated FXa (IC₅₀ = 75 nmol/L). nih.gov This inhibition of the prothrombinase complex is crucial as it prevents the large-scale conversion of prothrombin to thrombin, a key step in the coagulation cascade. managedhealthcareexecutive.comnih.gov

Molecular Interaction Studies and Binding Affinities of Dechloro-Rivaroxaban to Factor Xa

The high affinity and selectivity of rivaroxaban for Factor Xa are attributed to specific molecular interactions within the enzyme's active site. The rivaroxaban molecule orients itself in an L-shape, occupying the S1 and S4 binding pockets of Factor Xa. nih.gov

S1 Pocket: The chlorothiophene moiety of rivaroxaban binds in the deep, hydrophobic S1 pocket. This interaction is a key determinant of its potency.

S4 Pocket: The morpholinone ring of rivaroxaban occupies the S4 pocket, where it can form hydrogen bonds with residues such as Tyr99, Phe174, and Trp215. nih.gov

The chlorine atom on the thiophene (B33073) ring is thought to contribute to the binding affinity within the S1 pocket through specific interactions. The replacement of this chlorine atom with bromine in other analogues has been shown to increase FXa inhibitory activity, suggesting that halogen interactions in this pocket are critical. nih.gov Therefore, the removal of the chlorine atom in dechloro-rivaroxaban likely results in a loss of some favorable hydrophobic or halogen-bonding interactions, leading to a weaker binding affinity and a higher IC₅₀ value compared to the parent compound. Molecular dynamics simulations confirm that the binding of rivaroxaban is a dynamic process, and even small changes to the inhibitor or the binding pocket can significantly alter affinity. nih.gov

Advanced Research Applications and Future Perspectives

Utilization in Mechanistic Studies through Kinetic Isotope Effects

The use of stable isotope-labeled compounds is a powerful tool for investigating the mechanisms of enzymatic reactions and metabolic pathways. nih.gov Deuterium (B1214612) and tritium (B154650) kinetic isotope effect (KIE) measurements can provide valuable information about reaction pathways and rate-determining steps. nih.gov The KIE is observed when the rate of a reaction changes upon substituting an atom in the reactant with one of its heavier isotopes.

In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage by cytochrome P450 (CYP) enzymes. annexpublishers.com Rivaroxaban (B1684504) is metabolized by both CYP-dependent (CYP3A4/5, CYP2J2) and CYP-independent mechanisms. annexpublishers.comnih.gov By strategically placing deuterium atoms on a molecule like Dechloro-Rivaroxaban-d4, researchers can probe the specific metabolic pathways affecting that part of the molecule. If a significant KIE is observed (i.e., the deuterated compound is metabolized slower than the non-deuterated one), it provides strong evidence that the C-H bond at the labeled position is broken during a rate-limiting step of its metabolism. Such studies are crucial for understanding how drugs and their metabolites are processed in the body, which can inform the design of new drugs with more favorable pharmacokinetic profiles.

While specific KIE studies utilizing this compound are not extensively detailed in published literature, its availability provides a valuable tool for such mechanistic explorations. These investigations can elucidate the biotransformation pathways of Rivaroxaban-related impurities.

Role in Impurity Profiling and Reference Standard Development for Rivaroxaban and Related Compounds

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is a fundamental requirement of regulatory bodies worldwide. chemicea.com Impurity profiling—the identification and quantification of all potential impurities in a drug substance—is a critical part of the drug development and manufacturing process. chemicea.comsynthinkchemicals.com Impurities can arise from the synthesis process, degradation of the drug product, or storage. chemicea.com

Stable isotope-labeled compounds like this compound are invaluable in this context, primarily serving as internal standards for highly accurate quantification in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). annexpublishers.comsymbiosisonlinepublishing.comnih.gov

Key Roles as a Reference Standard:

Accurate Quantification: When added to a sample in a known amount, the internal standard co-elutes with the target analyte (the unlabeled impurity). Because the labeled standard has nearly identical chemical and physical properties to the analyte but a different mass, it can be distinguished by a mass spectrometer. annexpublishers.com This allows for the correction of variations in sample preparation and instrument response, leading to highly precise and accurate quantification of the impurity.

Method Validation: The development of robust analytical methods requires rigorous validation to ensure they are specific, accurate, precise, and linear. researchgate.netnbinno.com this compound can be used during the validation of methods designed to detect and quantify Rivaroxaban impurities, helping to establish key performance characteristics like the limit of detection (LOD) and limit of quantification (LOQ). nbinno.com

Traceability: Using a well-characterized reference standard ensures that the results of impurity analysis are reliable and traceable, which is essential for regulatory submissions to bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.com

The table below summarizes the key parameters evaluated during the validation of analytical methods for Rivaroxaban impurities, where a standard like this compound would be essential.

| Validation Parameter | Description | Role of Labeled Standard |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Ensures the analytical signal is unique to the target impurity and not influenced by the API or other byproducts. |

| Accuracy | The closeness of test results to the true value. | Used in recovery studies to determine how accurately the method can quantify a known amount of the impurity. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Helps to assess the repeatability and intermediate precision of the analytical method. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Aids in establishing the concentration range over which the method is accurate and precise. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Helps to define the sensitivity of the method for impurity control at required low levels. |

This table is based on information regarding the validation of analytical methods for pharmaceutical impurities. nbinno.com

Potential for this compound in Advanced Spectroscopic Investigations (e.g., NMR for structural elucidation of related compounds)

The structural characterization of impurities and metabolites is a cornerstone of pharmaceutical analysis. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for this purpose. symbiosisonlinepublishing.com Stable isotope-labeled standards like this compound play a crucial supporting role in these investigations.

In mass spectrometry, the known mass shift of the deuterated standard helps confirm the identity of the corresponding unlabeled impurity in a complex mixture. The distinct isotopic pattern of the labeled compound can be easily identified, aiding in the development of fragmentation pathways for the structural elucidation of unknown related substances.

In NMR spectroscopy, while deuterium is not directly observed in standard ¹H NMR, its presence has a noticeable effect: the proton signal at the site of deuteration disappears. This "disappearance" is a powerful confirmation of the location of the label. By comparing the ¹H NMR spectrum of an unlabeled impurity with that of this compound, analysts can:

Confirm Structural Assignments: The absence of a signal in the deuterated standard's spectrum confirms the chemical shift of the proton in the unlabeled compound.

Aid in Spectral Interpretation: For complex molecules with overlapping signals, the selective disappearance of a peak can simplify the spectrum, making it easier to assign the remaining signals and elucidate the complete structure of the unlabeled impurity.

Reference standards for Rivaroxaban and its impurities are typically supplied with comprehensive analytical data, including NMR and MS spectra, which are vital for method validation and GMP-compliant quality control. synthinkchemicals.com

Future Directions in Research and Development of Stable Isotope Labeled Metabolites and Analytical Standards

The demand for high-purity, well-characterized stable isotope-labeled compounds is growing, driven by advances in analytical technology and an increasing focus on personalized medicine and metabolomics. nih.govthermofisher.com The future of research in this area is directed toward several key objectives:

Expansion of Labeled Compound Libraries: There is a continuous need to synthesize a broader range of labeled drug metabolites, impurities, and endogenous metabolites to support comprehensive pharmacokinetic, toxicological, and metabolomic studies. isotope.com This includes creating standards for all major and minor metabolites of drugs like Rivaroxaban to enable complete metabolic profiling.

Enhanced Analytical Sensitivity and Accuracy: As instruments become more sensitive, the need for even higher-purity internal standards increases. Future developments will focus on producing standards with very high isotopic enrichment and chemical purity to support ultra-sensitive bioanalytical assays used in clinical and preclinical research. thermofisher.com

Support for Metabolomics and Systems Biology: Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for tracking the flow of atoms through metabolic pathways. nih.gov The development of a wider array of labeled compounds will be crucial for mapping metabolic networks and understanding the biochemical basis of diseases.

Standardization for Clinical Diagnostics: The use of LC-MS/MS in clinical diagnostics is expanding. The availability of high-quality, standardized, stable isotope-labeled internal standards is essential for developing robust and reliable clinical assays for monitoring drug levels or disease biomarkers. thermofisher.com

Ultimately, the continued development of standards like this compound is fundamental to advancing pharmaceutical sciences, ensuring drug safety and efficacy, and unraveling the complexities of human metabolism. creative-proteomics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.